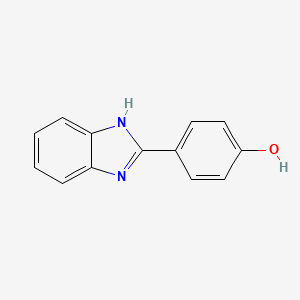

4-(1H-benzimidazol-2-yl)phenol

概要

説明

4-(1H-benzimidazol-2-yl)phenol, referred to as Compound III in one of the studies, is a derivative of benzimidazole, a heterocyclic compound with a wide range of biological properties. Benzimidazole derivatives are known for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. They are also recognized for their ability to inhibit type I DNA topoisomerases, which are enzymes involved in DNA replication and transcription .

Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-yl)phenol involves the reaction of benzene-1,2-diamine precursors with 2-hydroxybenzaldehyde. The process is typically followed by characterization techniques such as elemental analysis, molar conductivity, IR, 1H and 13C NMR spectra, and mass spectral data . The synthesis can be performed in a one-pot reaction, offering advantages such as short reaction times, large-scale synthesis, easy product isolation, and good yields .

Molecular Structure Analysis

The molecular structure of 4-(1H-benzimidazol-2-yl)phenol and its derivatives has been elucidated using various spectroscopic methods. These compounds typically exhibit strong intramolecular hydrogen bonding between the OH hydrogen and the C=N nitrogen atoms, which is evident in their NMR spectra . The molecular geometries have been confirmed through density functional theory (DFT) calculations and X-ray crystallography, providing insights into the planarity of the benzene ring system and the arrangement of substituents .

Chemical Reactions Analysis

4-(1H-benzimidazol-2-yl)phenol participates in complexation reactions with various metal ions, forming chelate structures upon elimination of the phenolic hydrogen. These complexes have been studied for their luminescent properties, coordination geometry, and potential as catalysts in reactions such as ethylene oligomerization . The ligands can act as bidentate, coordinating through the imine nitrogen atom and phenolate oxygen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1H-benzimidazol-2-yl)phenol derivatives are influenced by their molecular structure and substituents. These compounds are generally thermally stable up to 300°C and exhibit fluorescence in the UV-visible region . Their solubility and reactivity can vary depending on the solvent used and the presence of substituents, which also affect their biological activities .

科学的研究の応用

DNA Topoisomerase I Inhibition

4-(1H-Benzimidazol-2-yl)phenol and its derivatives exhibit significant biological properties, including antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. Notably, several benzimidazole derivatives, including 4-(1H-Benzimidazol-2-yl)phenol, have been identified as potent inhibitors of mammalian type I DNA topoisomerase, an enzyme crucial in DNA replication and cell division processes. Such inhibitory properties hold potential for the development of new chemotherapeutic agents (Alpan, Gunes, & Topçu, 2007).

Carbonic Anhydrase Inhibition

New phenolic Mannich bases incorporating benzimidazole, synthesized from 4-(1H-Benzimidazol-2-yl)phenol, have demonstrated moderate inhibitory properties against human carbonic anhydrase isoforms. This enzyme is involved in various physiological processes like respiration and acid-base balance. Thus, these compounds have potential therapeutic applications in managing conditions like glaucoma, epilepsy, and mountain sickness (Gul, Yazıcı, Tanc, & Supuran, 2016).

Photophysical Properties

4-(1H-Benzimidazol-2-yl)phenol derivatives have been utilized in studying photophysical properties. They exhibit excited state intra-molecular proton transfer (ESIPT) pathway with unique absorption and emission characteristics. Such properties are significant in the development of fluorescent materials and sensors, with potential applications in bioimaging and environmental monitoring (Padalkar et al., 2011).

Synthesis and Characterization of Benzimidazole Derivatives

Benzimidazole derivatives, including 4-(1H-Benzimidazol-2-yl)phenol, have been synthesized and characterized for their potential in DNA binding and antimicrobial properties. They have been shown to interact with DNA, which may be valuable in understanding and developing new approaches in gene therapy and pharmacology (Mahmood et al., 2019).

Fluorescent Sensors

Derivatives of 4-(1H-Benzimidazol-2-yl)phenol have been developed as fluorescent sensors, capable of detecting specific metal ions like Al3+ and Zn2+. Such sensors are valuable in environmental monitoring, industrial processes, and biomedical diagnostics (Suman et al., 2019).

Safety And Hazards

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8,16H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOGMBVECOGANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419805 | |

| Record name | 4-(1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzimidazol-2-yl)phenol | |

CAS RN |

6504-13-8 | |

| Record name | 4-(1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

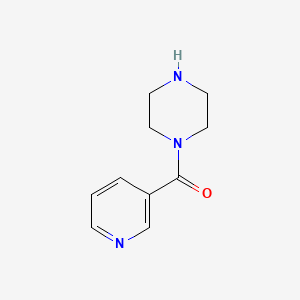

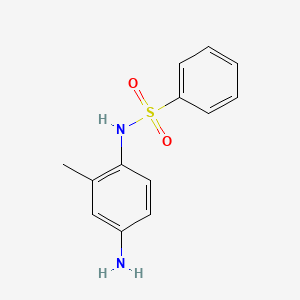

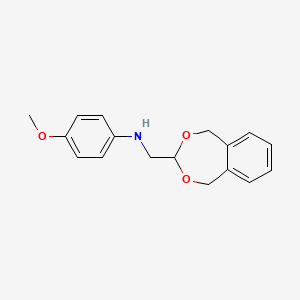

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)

![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)

![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)